Developed by Onconova Therapeutics, rigosertib belongs to the class of benzyl styryl sulfones []. Its significance lies in its ability to target multiple cellular pathways involved in cancer progression, making it a promising candidate for novel cancer therapies [].
Rigosertib possesses a unique structure characterized by a central sulfone group flanked by a 2-methoxy-5-substituted phenyl ring on one side and a (2,4,6-trimethoxyphenyl)ethynyl group on the other []. The key features of this structure include:
Rigosertib has been shown to interfere with the RAS/RAF/MEK/ERK pathway, a major signaling cascade frequently mutated or hyperactivated in many cancers. This pathway plays a key role in cell proliferation, differentiation, and survival. Studies have demonstrated that rigosertib can:
These findings suggest that rigosertib could be effective in treating cancers driven by mutations in the RAS pathway, such as KRAS-mutant colorectal cancer and pancreatic cancer.
Research is exploring the potential of rigosertib against various cancer types, including:
These examples highlight the potential of rigosertib as a targeted therapy for specific cancer types with distinct molecular drivers.
Rigosertib is also being investigated in combination with other therapies to potentially improve efficacy and overcome resistance mechanisms. For instance, studies are exploring its combination with gemcitabine in pancreatic cancer and vincristine in neuroblastoma. [Source: A phase II/III randomized study to compare the efficacy and safety of rigosertib plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PubMed, ] [Source: Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC - NCBI, ]